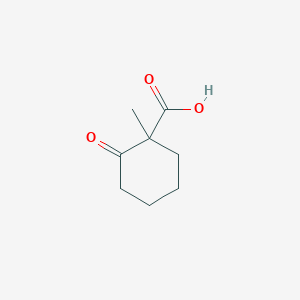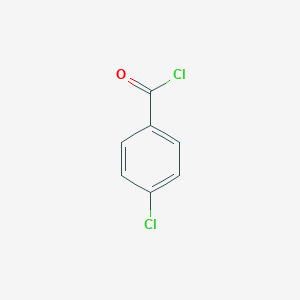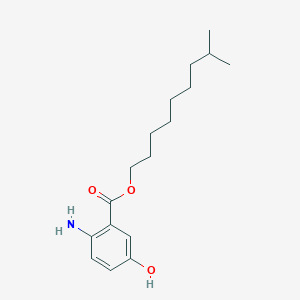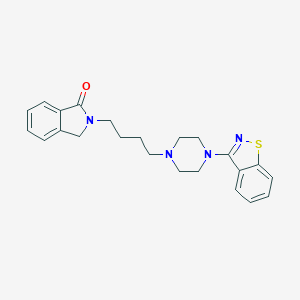
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone, also known as BITP, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BITP is a small molecule that belongs to the class of isoindolinones, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is not fully understood. However, it has been proposed that 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways in cells. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemische Und Physiologische Effekte
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to protect neurons from oxidative stress and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is also stable and can be stored for long periods of time. However, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone. One direction is to explore the potential of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to investigate the structure-activity relationship of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone and develop more potent analogs. Furthermore, the pharmacokinetics and pharmacodynamics of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone need to be further studied to optimize its therapeutic potential. Finally, the safety and toxicity of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone need to be thoroughly evaluated before it can be used in clinical settings.
Conclusion:
In conclusion, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is a novel chemical compound that has shown promising therapeutic potential in scientific research. The synthesis of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone involves a multi-step process, and its scientific research applications include anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways in cells, and it has several biochemical and physiological effects. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has advantages and limitations for lab experiments, and future directions for research on 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone include exploring its potential as a therapeutic agent, developing more potent analogs, and evaluating its safety and toxicity.
Synthesemethoden
The synthesis of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone involves a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 4-(1,2-Benzisothiazol-3-yl)piperazine with 4-bromobutyl isocyanate to yield the intermediate compound, 4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl isocyanate. This intermediate is then reacted with phthalic anhydride to form the final product, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone. The yield of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is around 50%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been tested in various in vitro and in vivo models, including cell culture, animal models, and clinical trials.
Eigenschaften
CAS-Nummer |
155288-46-3 |
|---|---|
Produktname |
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone |
Molekularformel |
C23H26N4OS |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H26N4OS/c28-23-19-8-2-1-7-18(19)17-27(23)12-6-5-11-25-13-15-26(16-14-25)22-20-9-3-4-10-21(20)29-24-22/h1-4,7-10H,5-6,11-17H2 |
InChI-Schlüssel |
ZPAUMFOJNAADJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2CC3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54 |
Kanonische SMILES |
C1CN(CCN1CCCCN2CC3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54 |
Synonyme |
2-(4-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone BPBII |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



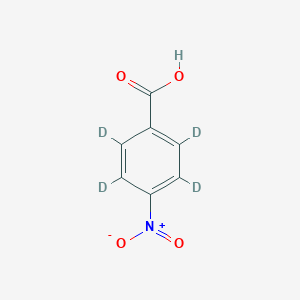
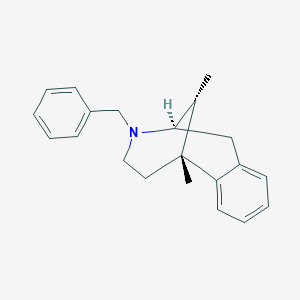
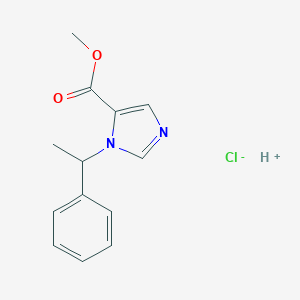
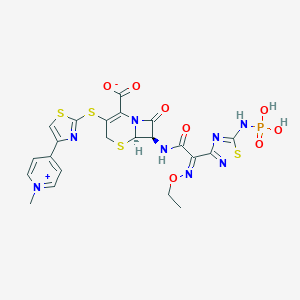

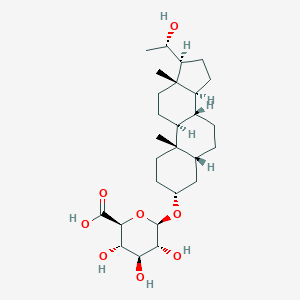
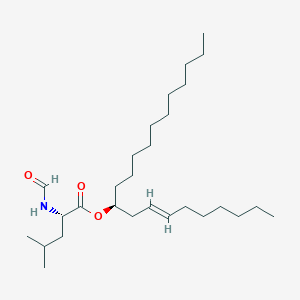
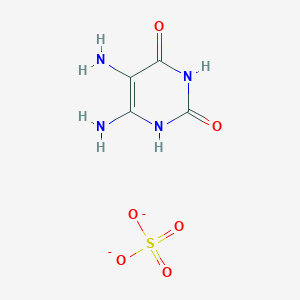
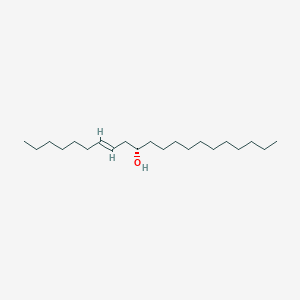
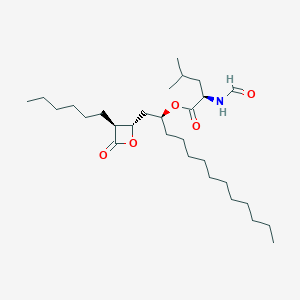
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)
